N-methyl-7-nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Overview
Description
“N-methyl-7-nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is a complex organic compound. The name suggests that it contains a benzodioxine ring, which is a type of organic compound containing a benzene ring fused to a dioxin ring .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely includes a benzodioxine ring with nitro (-NO2), methyl (-CH3), and sulfonamide (-SO2NH2) functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Antibacterial and Anti-inflammatory Potential
N-methyl-7-nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonamide and its derivatives have been studied for their antibacterial properties and potential as therapeutic agents for inflammatory ailments. Research demonstrates that these compounds exhibit significant inhibitory activity against various bacterial strains and lipoxygenase enzyme, which is implicated in inflammatory processes (Abbasi et al., 2017).
Enzyme Inhibitory Activities
These compounds have also been synthesized and evaluated for their inhibitory effects on enzymes like α-glucosidase and acetylcholinesterase. This research is significant in the context of exploring potential treatments for conditions like diabetes and Alzheimer's disease, where enzyme inhibition plays a key role (Abbasi et al., 2019).
Biofilm Inhibition and Cytotoxicity
Another important application involves the investigation of these compounds in inhibiting bacterial biofilms. Certain derivatives have shown to be active inhibitors of pathogenic bacterial strains like Escherichia coli and Bacillus subtilis. Additionally, their mild cytotoxicity profiles suggest potential as safe antibacterial agents (Abbasi et al., 2020).
Anti-Leishmanial and Trypanocidal Activities
Research has also delved into the anti-leishmanial and trypanocidal activities of these sulfonamides. Studies indicate significant in vitro activity against parasites like Leishmania, with investigations into their interaction with DNA and cellular targets providing insights into potential mechanisms of action (Bilbao-Ramos et al., 2012).
Neuroprotective Properties
Some derivatives of this compound, such as NBQX, have shown neuroprotective properties in cerebral ischemia. NBQX acts as a potent inhibitor of non-NMDA glutamate receptor, suggesting its potential in neuroprotection during ischemic challenges (Sheardown et al., 1990).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-methyl-7-nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O6S/c1-10-18(14,15)9-5-8-7(16-2-3-17-8)4-6(9)11(12)13/h4-5,10H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBRETYBKDSWAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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